KRAKAKTTKKR Peptide: A Technical Guide for Researchers
KRAKAKTTKKR Peptide: A Technical Guide for Researchers
An In-depth Technical Guide on the KRAKAKTTKKR Peptide as a Protein Kinase C Substrate
This technical guide provides a comprehensive overview of the KRAKAKTTKKR peptide, a well-characterized substrate for Protein Kinase C (PKC). The document is intended for researchers, scientists, and drug development professionals, offering detailed information on the peptide's properties, experimental protocols for its use, and its context within cellular signaling pathways.
Introduction to the KRAKAKTTKKR Peptide
The KRAKAKTTKKR peptide is a synthetic oligopeptide with the amino acid sequence Lys-Arg-Ala-Lys-Ala-Lys-Thr-Thr-Lys-Lys-Arg. It is recognized as a specific substrate for Protein Kinase C (PKC), a family of serine/threonine kinases that play crucial roles in a multitude of cellular signaling pathways.
Origin and Context: This peptide sequence is derived from the N-terminal region of non-muscle and smooth muscle myosin light chains (MLC). Specifically, it corresponds to residues 3-13 of the full myosin light chain sequence SSKRAKAKTTKKR(G)[1]. The phosphorylation of myosin light chains by kinases like PKC is a key regulatory mechanism in processes such as muscle contraction and cell motility[2].
Physicochemical and Kinetic Properties
The KRAKAKTTKKR peptide possesses distinct physicochemical properties owing to its amino acid composition, which is rich in basic residues (Lysine and Arginine). This high positive charge is a key determinant for its interaction with the negatively charged catalytic domain of PKC.
Table 1: Physicochemical Properties of KRAKAKTTKKR
| Property | Value |
| Amino Acid Sequence | Lys-Arg-Ala-Lys-Ala-Lys-Thr-Thr-Lys-Lys-Arg |
| Molecular Formula | C60H119N21O12 |
| Molecular Weight | 1314.7 g/mol |
| CAS Number | 118675-77-7 |
| Isoelectric Point (pI) | High (predicted to be >10) |
| Charge at pH 7 | Highly positive |
Kinetic Data:
The efficiency of KRAKAKTTKKR as a PKC substrate has been evaluated in several studies. The following table summarizes available kinetic parameters.
Table 2: Kinetic Data for the Phosphorylation of Myosin Light Chain-Derived Peptides by Protein Kinase C
| Peptide Sequence | Apparent V/K (min⁻¹·mg⁻¹) | Notes | Reference |
| SSKRAKAKTTKKR(G) (MLC(1-13)) | 2.4 | Full-length peptide from which KRAKAKTTKKR is derived. | [1] |
| KRAKAKTTKKR(G) (MLC(3-13)) | 3.0 | The target peptide of this guide. | [1] |
One study compared the kinetic parameters of KRAKAKTTKKR with other PKC substrates and found that a related peptide, KRAKRKTAKKR, exhibited a lower Km and a higher Vmax/Km value, suggesting it to be a more potent and selective substrate in the tested conditions[3].
Experimental Protocols
The KRAKAKTTKKR peptide is a valuable tool for in vitro and in situ assays to measure PKC activity. Below are detailed methodologies for its use in common experimental setups.
In Vitro PKC Activity Assay (Radiometric)
This protocol is a standard method for quantifying the activity of purified or immunoprecipitated PKC using a radiolabeled ATP.
Materials:
-
Purified Protein Kinase C
-
KRAKAKTTKKR peptide substrate
-
[γ-³²P]ATP
-
Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM CaCl₂, 0.1 mg/mL BSA)
-
Lipid Activator (e.g., Phosphatidylserine and Diacylglycerol vesicles)
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter and fluid
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the assay buffer, lipid activator, and the KRAKAKTTKKR peptide substrate.
-
Enzyme Addition: Add the purified PKC enzyme to the reaction mixture.
-
Initiate the Reaction: Start the phosphorylation reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 10-20 minutes), ensuring the reaction stays within the linear range.
-
Stop the Reaction: Terminate the reaction by spotting an aliquot of the reaction mixture onto a P81 phosphocellulose paper.
-
Washing: Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the incorporated radioactivity on the P81 paper using a scintillation counter.
In Vitro PKC Activity Assay (Fluorescence-based)
This protocol offers a non-radioactive alternative for measuring PKC activity.
Materials:
-
Purified Protein Kinase C
-
Fluorescently labeled KRAKAKTTKKR peptide substrate (e.g., with a Sox fluorophore)
-
ATP
-
Assay Buffer (as above)
-
Lipid Activator
-
Fluorometer or plate reader
Procedure:
-
Prepare the Reaction Mixture: In a suitable reaction vessel (e.g., a cuvette or microplate well), combine the assay buffer, lipid activator, and the fluorescently labeled KRAKAKTTKKR peptide.
-
Enzyme Addition: Add the purified PKC enzyme.
-
Initiate the Reaction: Start the reaction by adding ATP.
-
Fluorescence Monitoring: Immediately begin monitoring the change in fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen fluorophore. Phosphorylation of the peptide in the presence of Mg²⁺ typically leads to a change in the fluorescence signal[4].
-
Data Analysis: Calculate the initial reaction velocity from the linear phase of the fluorescence change over time.
Signaling Pathways and Logical Relationships
The KRAKAKTTKKR peptide, as a substrate for PKC, is relevant to the numerous signaling pathways regulated by this enzyme family. PKC is a central node in signal transduction, activated by second messengers like diacylglycerol (DAG) and Ca²⁺, and in turn, phosphorylates a wide array of downstream targets.
General PKC Activation and Downstream Signaling
The following diagram illustrates the canonical pathway for the activation of conventional PKC isoforms and their subsequent phosphorylation of substrates like the myosin light chain, from which KRAKAKTTKKR is derived.
Caption: Canonical PKC signaling pathway.
Experimental Workflow for In Vitro Kinase Assay
The following diagram outlines the logical steps involved in performing an in vitro kinase assay with the KRAKAKTTKKR peptide.
Caption: Workflow for an in vitro PKC assay.
Conclusion
The KRAKAKTTKKR peptide is a valuable and specific tool for the study of Protein Kinase C. Its origin from a key physiological substrate, the myosin light chain, provides a relevant context for its use in biochemical and cell-based assays. This guide has provided a summary of its properties, detailed experimental protocols, and its place within established signaling pathways, offering a solid foundation for researchers to effectively utilize this peptide in their studies of PKC function and regulation.
References
- 1. Synthetic peptides derived from the nonmuscle myosin light chains are highly specific substrates for protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The involvement of protein kinase C in myosin phosphorylation and force development in rat tail arterial smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A potent and highly selective peptide substrate for protein kinase C assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorescent Peptide Assays For Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
